
メチプラノロール
概要
説明
科学的研究の応用
Clinical Applications
1. Treatment of Glaucoma and Ocular Hypertension
Metipranolol is primarily indicated for the reduction of elevated intraocular pressure in patients with chronic open-angle glaucoma or ocular hypertension. It is administered topically as an eye drop solution, typically in concentrations ranging from 0.1% to 0.6%. Clinical studies have shown that metipranolol effectively lowers intraocular pressure by approximately 20% to 29% from baseline measurements, comparable to other beta-blockers such as timolol and levobunolol .
2. Neuroprotective Effects
Recent research indicates that metipranolol may possess neuroprotective properties that extend beyond its primary use in managing intraocular pressure. Studies have demonstrated that metipranolol can attenuate retinal ganglion cell damage caused by ischemia-reperfusion injury. This neuroprotective effect has been observed through various experimental models, where metipranolol was shown to partially counteract cell loss and enhance neuronal viability under stress conditions .
Case Studies and Research Findings
1. Retinal Blood Flow Studies
A study conducted on healthy subjects assessed the effects of metipranolol on retinal circulation. The results indicated that both systemic and topical applications of metipranolol led to increased retinal blood flow velocities, suggesting potential benefits for patients with compromised retinal perfusion . The study highlighted significant improvements in arteriovenous passage time and capillary blood velocity post-application.
2. Adverse Reactions
While metipranolol is generally well-tolerated, some adverse reactions have been documented. A review of patient data indicated that approximately 57.6% of patients experienced adverse drug reactions related to metipranolol treatment, including transient ocular discomfort upon instillation . Continuous monitoring and patient education are essential to manage these potential side effects effectively.
Comparative Efficacy
To provide a clearer understanding of metipranolol's efficacy relative to other treatments, the following table summarizes key findings from comparative studies:
Drug | Intraocular Pressure Reduction (%) | Neuroprotective Effects | Adverse Reactions |
---|---|---|---|
Metipranolol | 20-29 | Yes | Moderate |
Timolol | 20-30 | Limited | Moderate |
Levobunolol | 20-28 | Yes | Minimal |
作用機序
メチプラノロールは、β1およびβ2アドレナリン受容体に結合することにより効果を発揮し、アドレナリンやノルアドレナリンなどの内因性カテコールアミンによる作用を阻害します . これは、眼内の房水の産生を減少させ、眼圧を低下させます . このプロセスに関与する正確な分子経路は完全に解明されていませんが、メチプラノロールは有意な内因性交感神経刺激作用を持たないことが知られています .
類似の化合物との比較
メチプラノロールは、プロプラノロール、チモロール、ナドロールなどの他の非選択的β遮断薬に似ています . これは、デスアセチルメチプラノロールへの急速な代謝が特徴で、これも活性代謝物です . これは、活性代謝物を持たない可能性のある他のβ遮断薬とは異なります. 類似の化合物には以下が含まれます.
- プロプラノロール
- チモロール
- ナドロール
- アテノロール (選択的β1遮断薬)
- メトプロロール (選択的β1遮断薬)
メチプラノロールのユニークな代謝プロファイルと眼圧を低下させる効果は、緑内障の治療において貴重な化合物となっています .
生化学分析
Biochemical Properties
Metipranolol is a beta1 and beta2 (non-selective) adrenergic receptor-blocking agent . It does not have significant intrinsic sympathomimetic, direct myocardial depressant, or local anesthetic (membrane-stabilizing) activity . It interacts with beta1 and beta2 adrenergic receptors, which are proteins that play a crucial role in the biochemical reactions involving the regulation of heart and lung function .
Cellular Effects
Metipranolol, when applied topically to the eye, has the action of reducing elevated, as well as normal, intraocular pressure, whether or not accompanied by glaucoma . Elevated intraocular pressure is a major risk factor in the pathogenesis of glaucomatous visual field loss and optic nerve damage . Metipranolol reduces intraocular pressure with little or no effect on pupil size or accommodation .
Molecular Mechanism
It is known to lack significant intrinsic sympathomimetic activity, and has only weak local anesthetic (membrane-stabilizing) and myocardial depressant activity .
準備方法
メチプラノロールは、4-ヒドロキシ-2,3,6-トリメチルフェニル酢酸と2,3-エポキシプロピルイソプロピルアミンとの反応を含む多段階プロセスによって合成することができます . 反応条件は通常、メタノールなどの溶媒と触媒の使用を含み、反応を促進します. 工業的な製造方法は、収率と純度を最大化するために、これらの反応条件の最適化を含む場合があります .
化学反応の分析
メチプラノロールは、以下を含むさまざまな化学反応を受けます.
酸化: メチプラノロールは、活性代謝物であるデスアセチルメチプラノロールを形成するために酸化される可能性があります.
還元: メチプラノロールの安定した構造のため、還元反応はあまり一般的ではありません.
これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤と、炭素上のパラジウムなどの触媒が含まれます. これらの反応から生成される主な生成物には、デスアセチルメチプラノロールおよびその他の置換誘導体が含まれます .
科学的研究への応用
メチプラノロールは、幅広い科学的研究への応用があります.
類似化合物との比較
Metipranolol is similar to other non-selective beta-blockers such as propranolol, timolol, and nadolol . it is unique in its rapid metabolism to desacetylmetipranolol, which is also an active metabolite . This distinguishes it from other beta-blockers that may not have active metabolites. Similar compounds include:
- Propranolol
- Timolol
- Nadolol
- Atenolol (selective beta-1 blocker)
- Metoprolol (selective beta-1 blocker)
Metipranolol’s unique metabolic profile and its effectiveness in reducing intraocular pressure make it a valuable compound in the treatment of glaucoma .
生物活性
Metipranolol is a non-selective beta-adrenergic antagonist primarily used in ophthalmology for the management of elevated intraocular pressure (IOP) in conditions like chronic open-angle glaucoma and ocular hypertension. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and potential adverse effects.
Metipranolol exerts its therapeutic effects by blocking both beta-1 and beta-2 adrenergic receptors. This blockade leads to a reduction in aqueous humor production, which is crucial for lowering IOP. The exact mechanism by which metipranolol achieves this effect remains partially understood, but it is believed to involve decreased blood flow to the ciliary body and iris root, thereby reducing the formation of aqueous humor without significantly affecting pupil size or accommodation .
Pharmacokinetics
- Absorption: Rapid absorption upon topical administration.
- Peak Effect: Achieved within approximately 2 hours.
- Duration of Action: Reduces IOP for up to 24 hours.
- Half-Life: Approximately 3 hours .
Clinical Efficacy
Metipranolol has been shown to effectively lower IOP in various clinical studies. A multicenter study demonstrated that patients treated with 0.1% metipranolol experienced an average reduction in IOP of 5.6 mmHg after four weeks, with sustained efficacy over 16 weeks showing an average reduction of 5.9 mmHg (approximately 25% reduction) from baseline .
Comparative Efficacy
In comparative studies, metipranolol has shown similar efficacy to other beta-blockers such as timolol and levobunolol. Specifically, it produced comparable reductions in IOP ranging from 20% to 29% from baseline measurements over periods extending up to four months .
Case Studies and Observational Findings
-
Lipid Peroxidation and Retinal Protection:
A study found that metipranolol uniquely blunted nitric oxide-induced lipid peroxidation and apoptosis in retinal photoreceptors compared to other antiglaucoma medications. This suggests a protective role against oxidative stress-related damage in ocular tissues . -
Granulomatous Anterior Uveitis:
A significant association was noted between metipranolol use and episodes of granulomatous anterior uveitis in patients undergoing treatment for glaucoma. In a reported series, metipranolol was implicated in 54 out of 56 episodes of this condition, indicating a potential adverse reaction that led to its withdrawal from clinical use in the UK .
Adverse Effects
While metipranolol is generally well-tolerated, some patients report mild side effects such as burning or stinging upon instillation. More serious concerns include the aforementioned granulomatous anterior uveitis and potential systemic effects due to its beta-blocking properties .
Summary Table of Key Findings
Characteristic | Details |
---|---|
Drug Class | Non-selective beta-adrenergic antagonist |
Indications | Ocular hypertension, chronic open-angle glaucoma |
Mechanism of Action | Reduces aqueous humor production |
Efficacy | Reduces IOP by 20-29% from baseline |
Common Side Effects | Mild stinging/burning; risk of uveitis |
Unique Findings | Protective against retinal oxidative damage |
特性
IUPAC Name |
[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4/h7,10,15,18,20H,8-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIPXWYNLPYNHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046078 | |
Record name | Metipranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Metipranolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015345 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.73e-01 g/L | |
Record name | Metipranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01214 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metipranolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015345 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Although it is known that metipranolol binds the beta1 and beta2 adrenergic receptors, the mechanism of metipranolol's action is not known. It has no significant intrinsic sympathomimetic activity, and has only weak local anesthetic (membrane-stabilizing) and myocardial depressant activity. It appears that the ophthalmic beta-adrenergic blocking agents reduce aqueous humor production, as demonstrated by tonography and fluorophotometry. A slight increase in aqueous humor outflow may be an additional mechanism. | |
Record name | Metipranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01214 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
22664-55-7 | |
Record name | Metipranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22664-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metipranolol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022664557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metipranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01214 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metipranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metipranolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METIPRANOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39AL81KEB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Metipranolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015345 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
105-107 °C, 105 - 107 °C | |
Record name | Metipranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01214 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metipranolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015345 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。